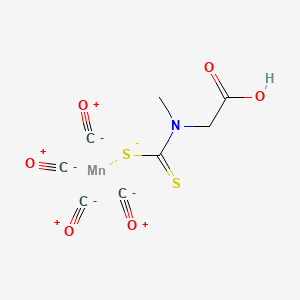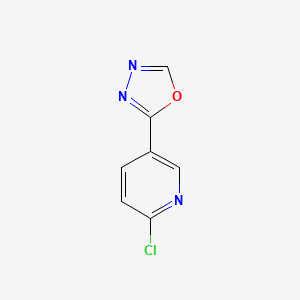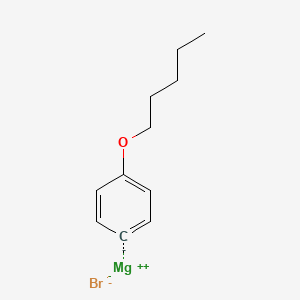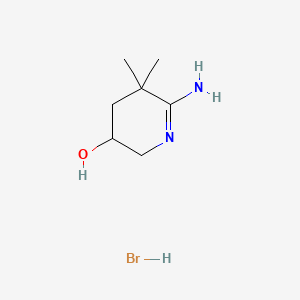![molecular formula C20H17Cl2NO4S B15296067 2-[[[(2,6-Dichlorophenyl)methyl]amino](methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B15296067.png)
2-[[[(2,6-Dichlorophenyl)methyl]amino](methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(2,6-Dichlorophenyl)methyl]aminomethylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dichlorophenyl, amino, methylthio, and dimethoxy groups attached to an indene-dione core. Its intricate molecular architecture suggests potential utility in medicinal chemistry, materials science, and other areas of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2,6-Dichlorophenyl)methyl]aminomethylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Indene-Dione Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indene-dione structure.
Introduction of the Dichlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the dichlorophenyl group is introduced using reagents like dichlorobenzene.
Amino and Methylthio Group Addition: These groups can be introduced through nucleophilic substitution reactions, using reagents such as methylthiol and amines.
Dimethoxy Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
2-[[(2,6-Dichlorophenyl)methyl]aminomethylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-[[(2,6-Dichlorophenyl)methyl]amino
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure suggests potential therapeutic applications, possibly as an anti-inflammatory or anticancer agent.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-[[(2,6-Dichlorophenyl)methyl]aminomethylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 2-[[(2,6-Dichlorophenyl)methyl]aminomethylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione shares structural similarities with other indene-dione derivatives, such as:
- 2-[[(2,6-Dichlorophenyl)methyl]aminomethylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione
- 2-[[(2,6-Dichlorophenyl)methyl]aminomethylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione
Uniqueness
The uniqueness of 2-[[(2,6-Dichlorophenyl)methyl]aminomethylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione lies in its specific combination of functional groups and its potential for diverse applications. Its dichlorophenyl, amino, methylthio, and dimethoxy groups contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
特性
分子式 |
C20H17Cl2NO4S |
|---|---|
分子量 |
438.3 g/mol |
IUPAC名 |
methyl N-[(2,6-dichlorophenyl)methyl]-1-hydroxy-5,6-dimethoxy-3-oxoindene-2-carboximidothioate |
InChI |
InChI=1S/C20H17Cl2NO4S/c1-26-15-7-10-11(8-16(15)27-2)19(25)17(18(10)24)20(28-3)23-9-12-13(21)5-4-6-14(12)22/h4-8,24H,9H2,1-3H3 |
InChIキー |
BCKJWFLMAHJGJZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=C(C2=O)C(=NCC3=C(C=CC=C3Cl)Cl)SC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


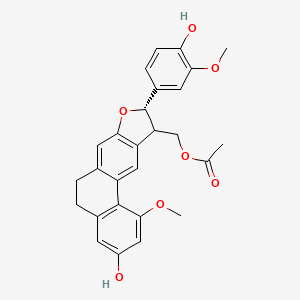
![(1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide](/img/structure/B15295996.png)
![(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one](/img/structure/B15296004.png)
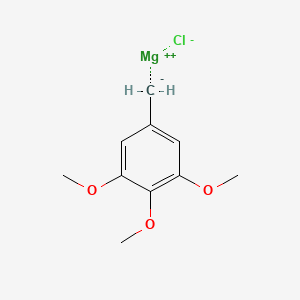
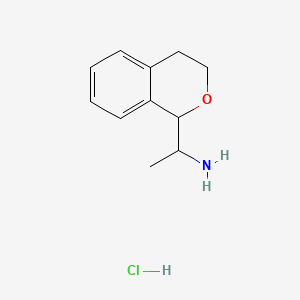
![(R)-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane](/img/structure/B15296024.png)
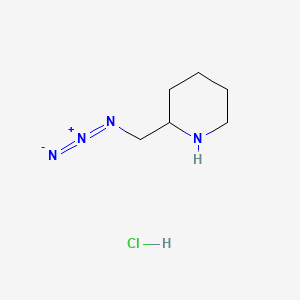
![N-(3-((diethylamino)methyl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B15296034.png)
